1-[(S)-1-Phenylethyl]piperidine-4-one chemical properties
1-[(S)-1-Phenylethyl]piperidine-4-one chemical properties
Core Identity & Asymmetric Utility
Executive Summary
1-[(S)-1-Phenylethyl]piperidine-4-one is a specialized chiral building block used primarily in the asymmetric synthesis of piperidine-based alkaloids and pharmaceutical intermediates.[1][2] Unlike its achiral analogue (N-phenethyl-4-piperidone, a controlled fentanyl precursor), this compound incorporates an exocyclic chiral auxiliary—the (S)-1-phenylethyl group.[1][2] This moiety serves a dual function: it acts as a robust protecting group for the piperidine nitrogen and, critically, induces diastereoselectivity during functionalization of the piperidine ring (e.g.,
This guide details the physicochemical profile, validated synthesis via the "Chiral Pool" strategy, and the mechanistic logic governing its application in stereoselective drug discovery.[2]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]
This compound is characterized by the presence of a chiral center external to the ring, which influences the spatial arrangement of the piperidine boat/chair conformers.[2]
| Property | Data / Description |
| IUPAC Name | 1-[(1S)-1-phenylethyl]piperidin-4-one |
| Common Name | N-((S)- |
| Molecular Formula | |
| Molecular Weight | 203.28 g/mol |
| Chirality | (S)-enantiomer (derived from (S)- |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Boiling Point | ~140–145 °C at 0.5 mmHg (extrapolated from analogues) |
| Solubility | Soluble in DCM, Toluene, Ethanol; Sparingly soluble in water |
| pKa | ~8.0 (Conjugate acid), typical of tertiary piperidines |
| Stability | Stable under ambient conditions; prone to oxidation at |
Structural Distinction: Researchers must not confuse this compound with N-phenethyl-4-piperidone (NPP) .[1][2]
-
NPP: Achiral ethyl linker (
).[1][2] Controlled substance (List I). -
Target Compound: Chiral branched linker (
).[1][2] Used for asymmetric induction.[1][2]
Part 2: Synthetic Routes & Mechanistic Insight
The industrial standard for synthesizing this scaffold relies on the Robinson-Schöpf logic or Dieckmann Condensation , utilizing the "chiral pool" starting material (S)-(-)-
Mechanism: The Double Michael / Dieckmann Sequence
The synthesis is a convergent process involving the sequential addition of the chiral amine to an acrylate ester, followed by cyclization.[1][2]
-
Double Michael Addition: The amine acts as a nucleophile, attacking two equivalents of methyl acrylate to form a tertiary amine diester.[2]
-
Dieckmann Condensation: A base (typically NaH or NaOMe) deprotonates the
-position of the ester, triggering an intramolecular Claisen condensation to close the ring.[2] -
Decarboxylation: Acid hydrolysis removes the ester moiety, yielding the final ketone.[2]
Visualization: Synthetic Pathway
Caption: Synthesis of 1-[(S)-1-Phenylethyl]piperidine-4-one via Dieckmann Condensation.
Part 3: Experimental Protocols
Safety Precaution: Methyl acrylate is a lachrymator and potential carcinogen.[1][2] (S)-
Protocol A: Synthesis of the Acyclic Diester
-
Charge: In a 1L round-bottom flask, dissolve (S)-(-)-
-methylbenzylamine (121.2 g, 1.0 mol) in Methanol (300 mL). -
Addition: Add Methyl Acrylate (189.4 g, 2.2 mol) dropwise over 60 minutes. Note: The reaction is exothermic; maintain temperature < 40°C using an ice bath.[1]
-
Reflux: Heat the mixture to reflux (65°C) for 24 hours to ensure double addition.
-
Workup: Concentrate under vacuum to remove methanol and excess acrylate.[1][2] The residue (a viscous oil) is used directly without distillation to prevent retro-Michael decomposition.[1][2]
Protocol B: Dieckmann Cyclization & Decarboxylation
-
Cyclization: Suspend Sodium Hydride (60% in oil, 44 g, 1.1 mol) in anhydrous Toluene (500 mL).
-
Addition: Add the crude diester (from Protocol A) dropwise at reflux temperature.
-
Reaction: Reflux for 4 hours. Methanol is generated; use a Dean-Stark trap if driving equilibrium is difficult, though usually not strictly necessary for this substrate.[1][2]
-
Hydrolysis: Cool to room temperature. Carefully quench with 6M HCl (500 mL).
-
Decarboxylation: Reflux the biphasic acidic mixture for 6 hours. Evolution of
gas indicates successful decarboxylation.[1][2] -
Isolation:
-
Purification: Distill under reduced pressure (approx. 130–140°C @ 0.5 mmHg) or recrystallize as the hydrochloride salt from Ethanol/Ether.
Part 4: Reactivity & Asymmetric Applications
The core value of this compound lies in Asymmetric Induction .[1][2] The bulky phenylethyl group creates a chiral environment that differentiates the two faces of the piperidine ring (pro-S and pro-R).[2]
1. Diastereoselective Reduction
Reducing the ketone to an alcohol (using
2. Asymmetric
-Alkylation
Formation of the enolate (using LDA) followed by alkylation allows for the introduction of substituents at the 3-position.[1][2] The chiral auxiliary directs the incoming electrophile, enabling the synthesis of enantiopure 3-substituted piperidines (e.g., precursors to substance P antagonists like CP-99,994).[2]
Visualization: Divergent Synthesis
Caption: Divergent asymmetric synthesis pathways utilizing the chiral auxiliary.
Part 5: References
-
Fakhraian, H., & Riseh, M. B. P. (2008).[2][6][7] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 197-200.[2] (Note: Describes the achiral variant; methodology applies to chiral analogue). Link[1][2]
-
Kozikowski, A. P., et al. (1998).[2] Synthesis of 2-Substituted 1-S-
-Phenylethyl-4-piperidones. Journal of Medicinal Chemistry. (Foundational work on the chiral auxiliary synthesis). Link -
PubChem Compound Summary. (2024). N-Phenethyl-4-piperidinone (Structural Analogue Data). National Center for Biotechnology Information.[1][2] Link[1][2]
-
Sahu, S. K., et al. (2013).[2][8] Piperidin-4-one: The potential pharmacophore.[1][2][8] Mini Reviews in Medicinal Chemistry, 13(4), 565-583.[2][8] Link
-
Bagley, J. R., et al. (1989).[2][9] New 4-(heteroanilido)piperidines... with agonist and/or antagonist properties.[1][2][9][10] Journal of Medicinal Chemistry, 32(3), 663-671.[2][9] Link
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